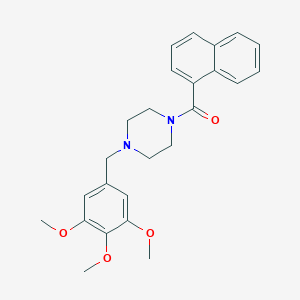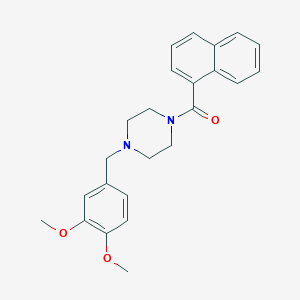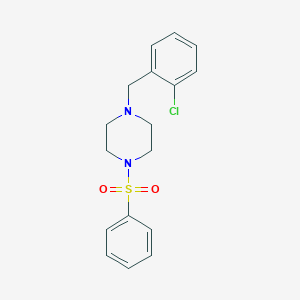![molecular formula C17H17N3O3 B248588 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It is a member of the pyrrolone family of compounds, which have been studied for their diverse biological activities. In
作用機序
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act through various cellular pathways, including the inhibition of enzymes involved in inflammation and oxidative stress, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation and oxidative stress in cells.
実験室実験の利点と制限
One advantage of using 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its diverse biological activities. It has potential applications in various fields of research, including cancer biology, microbiology, and pharmacology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for research on 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of derivatives of this compound with improved biological activities.
合成法
The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with 1H-imidazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research due to its diverse biological activities. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit certain enzymes involved in inflammation and oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
特性
製品名 |
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)14-15(12-5-3-2-4-6-12)20(17(23)16(14)22)8-7-13-9-18-10-19-13/h2-6,9-10,15,22H,7-8H2,1H3,(H,18,19) |
InChIキー |
WCAJRQABQQQHBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)

![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)



![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)